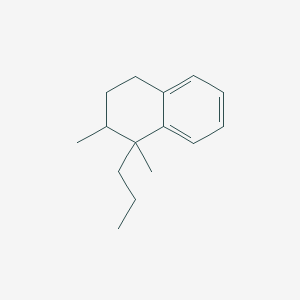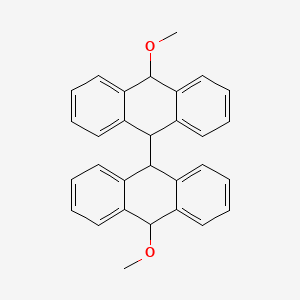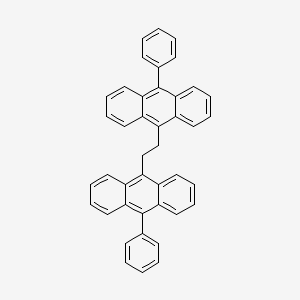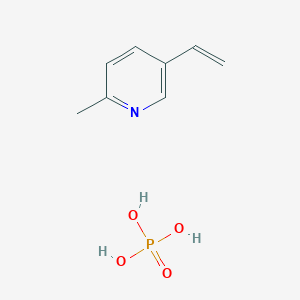
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is a chemical compound with a unique structure that includes a dithiane ring and an iminium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide typically involves the reaction of diisopropylamine with a dithiane derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common reagents used in this synthesis include carbon tetrabromide and other brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide involves its interaction with molecular targets through its iminium ion. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylamine: A secondary amine used in organic synthesis.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Triisopropylamine: Another tertiary amine with similar applications but higher steric hindrance.
Uniqueness
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is unique due to its combination of a dithiane ring and an iminium ion, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
66236-77-9 |
|---|---|
Formule moléculaire |
C10H20BrNS2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,3-dithian-2-ylidene-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H20NS2.BrH/c1-8(2)11(9(3)4)10-12-6-5-7-13-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LQTOVTRSVUHMHU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](=C1SCCCS1)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


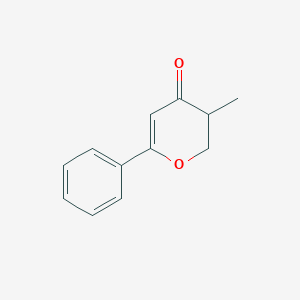
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
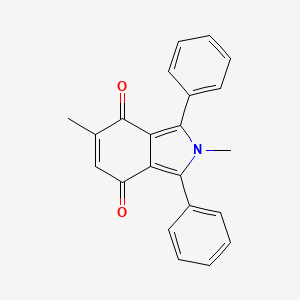
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
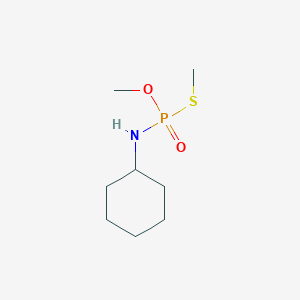
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
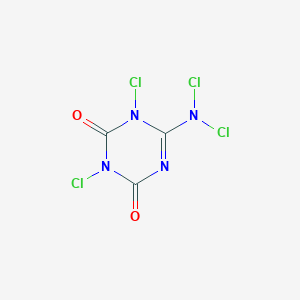
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
